N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide
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Overview
Description
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide is a heterocyclic compound that features a pyrazine ring fused with a thiophene ring, linked to an oxolane-2-carboxamide moiety
Mechanism of Action
Target of Action
Related compounds such as pyrazine and thiophene derivatives have been reported to interact with a wide range of biological targets, including various enzymes and receptors .
Mode of Action
It’s worth noting that the compound’s reactivity parameters, such as electron affinity, ionization energy, chemical softness and hardness, and electrophilicity, have been calculated and discussed . These parameters can influence how the compound interacts with its targets.
Biochemical Pathways
Related compounds have been shown to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Related compounds have been shown to have a wide range of effects, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide typically involves a multi-step process. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of titanium tetrachloride (TiCl₄) to form an intermediate compound. This intermediate is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a pyrazine ring.
Thiophene-2-carboxamide derivatives: Compounds with similar thiophene and carboxamide structures.
Uniqueness
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}oxolane-2-carboxamide is unique due to its combination of a pyrazine ring with a thiophene ring and an oxolane-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(11-3-1-7-19-11)17-9-10-13(16-6-5-15-10)12-4-2-8-20-12/h2,4-6,8,11H,1,3,7,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJISRHJGFZFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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